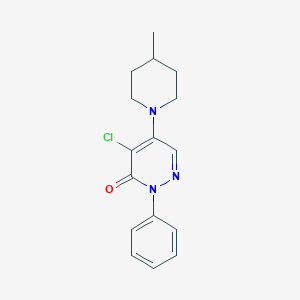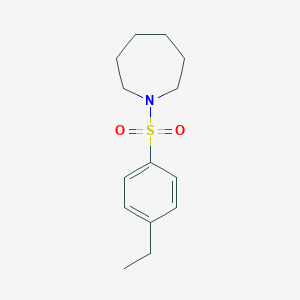![molecular formula C13H16N2O2S B272297 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as DMSO-Pyrazole, is a chemical compound that has gained attention in scientific research for its potential use as a tool in various biological studies. This compound has been synthesized using different methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively. In
作用机制
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is not fully understood. However, it has been shown to inhibit the activity of several protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting the activity of the kinase.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to induce apoptosis in cancer cells. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages. This inhibition can be used to study the role of these cytokines in various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee in lab experiments is its specificity for protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to inhibit the activity of several protein kinases with high selectivity, which makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of using 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is its potential toxicity. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to induce apoptosis in cancer cells, which suggests that it may have toxic effects on normal cells as well.
未来方向
There are several future directions for the use of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee in scientific research. One of the most promising directions is the study of the role of protein kinases in various diseases, such as cancer and inflammatory diseases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee can be used to inhibit the activity of specific protein kinases and study their role in disease progression. Another future direction is the development of more specific inhibitors of protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to have high selectivity for several protein kinases, but more specific inhibitors could be developed to target individual kinases with greater precision.
Conclusion
In conclusion, 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is a valuable tool in scientific research for studying the role of protein kinases in various biological processes. Its specificity for protein kinases and ability to induce apoptosis in cancer cells make it a promising compound for the development of new cancer therapies. However, its potential toxicity and limitations in lab experiments should be taken into consideration. Further research is needed to fully understand the mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee and its potential applications in scientific research.
合成方法
Several methods have been reported for synthesizing 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee. One of the most common methods involves the reaction of 2,5-dimethylphenylsulfonyl hydrazide with 2,4-pentanedione in the presence of acetic acid as a catalyst. Another method involves the reaction of 2,5-dimethylphenylsulfonyl hydrazide with 2,4-pentanedione in the presence of a Lewis acid catalyst such as zinc chloride. These methods have been shown to produce high yields of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee with good purity.
科学研究应用
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been used as a tool in various biological studies. One of the most common applications of 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee is in the study of protein kinases. 1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazolee has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK. This inhibition can be used to study the role of these kinases in various biological processes, such as cell proliferation, differentiation, and apoptosis.
属性
产品名称 |
1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC 名称 |
1-(2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-6-10(2)13(7-9)18(16,17)15-12(4)8-11(3)14-15/h5-8H,1-4H3 |
InChI 键 |
XLBZFRONNMPTDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)










![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)